molecular formula C10H14BBrO2 B3058769 (2-Bromo-5-(tert-butyl)phenyl)boronic acid CAS No. 916747-52-9

(2-Bromo-5-(tert-butyl)phenyl)boronic acid

Cat. No.: B3058769
CAS No.: 916747-52-9
M. Wt: 256.93 g/mol
InChI Key: VJXTZFJQNHGDIG-UHFFFAOYSA-N
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Description

(2-Bromo-5-(tert-butyl)phenyl)boronic acid (CAS 916747-52-9) is a valuable aryl boronic acid building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C10H14BBrO2 and a molecular weight of 256.93 g/mol, is characterized by the simultaneous presence of a reactive boronic acid group and a bromine substituent on the same aromatic ring, making it a versatile intermediate for sequential functionalization. Its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a key partner for constructing biaryl structures found in many pharmaceuticals and advanced materials. The tert-butyl group influences the compound's electronic properties and can enhance solubility in organic solvents. In medicinal chemistry, boronic acids are privileged structures; they act as bioisosteres for carboxylic acids and can improve the pharmacokinetic properties of drug candidates. Notable FDA-approved boronic acid drugs include the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam, underscoring the therapeutic relevance of this chemical class. Furthermore, boronic acids can form reversible covalent complexes with diols, making them useful in developing sensors for sugars and other biologically relevant molecules. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Specific hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) or H302 (Harmful if swallowed).

Properties

IUPAC Name

(2-bromo-5-tert-butylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO2/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXTZFJQNHGDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475498
Record name Boronic acid, B-[2-bromo-5-(1,1-dimethylethyl)phenyl]-
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Molecular Weight

256.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916747-52-9
Record name B-[2-Bromo-5-(1,1-dimethylethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916747-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-bromo-5-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 5 Tert Butyl Phenyl Boronic Acid

General Principles of Arylboronic Acid Synthesis

The preparation of arylboronic acids can be broadly categorized into several key approaches, each with distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Organometallic Approaches: Grignard and Organolithium Reagents with Borate (B1201080) Electrophiles

One of the most traditional and widely used methods for synthesizing arylboronic acids involves the reaction of an organometallic nucleophile with a boron electrophile, typically a trialkyl borate. nih.govorgsyn.org This approach is centered on the formation of an aryl-magnesium (Grignard reagent) or aryl-lithium species from a corresponding aryl halide.

The general process involves two main steps:

Formation of the Organometallic Reagent: An aryl halide (Ar-X, where X = Cl, Br, I) is reacted with magnesium metal to form a Grignard reagent (Ar-MgX) or with an alkyllithium reagent (commonly n-BuLi or t-BuLi) to form an aryllithium species (Ar-Li) via halogen-lithium exchange. google.comias.ac.in

Borylation: The highly nucleophilic organometallic compound is then treated with a trialkyl borate, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃, at low temperatures (e.g., -78 °C) to prevent over-addition. google.comgoogle.com The resulting boronate ester intermediate is subsequently hydrolyzed with an aqueous acid to yield the final arylboronic acid. nih.gov

This method's primary limitation is the high reactivity of the organometallic intermediates, which restricts the presence of sensitive functional groups (e.g., esters, ketones, nitro groups) on the aryl halide. organic-chemistry.orgtsijournals.com

Table 1: Comparison of Organometallic Approaches
FeatureGrignard Reagent ApproachOrganolithium Reagent Approach
Starting MaterialAryl halides (Br, I, sometimes Cl)Aryl halides (Br, I)
Reagent for MetalationMagnesium metal (Mg)Alkyllithium (e.g., n-BuLi, t-BuLi)
Boron ElectrophileTrialkyl borates (e.g., B(Oi-Pr)₃)Trialkyl borates (e.g., B(OMe)₃)
Typical Temperature0 °C to room temperatureLow temperatures (e.g., -78 °C) google.com
Key AdvantagesMilder conditions than organolithium route.Rapid reaction. wikipedia.org
Key DisadvantagesIncompatible with many functional groups.Requires cryogenic temperatures; incompatible with acidic protons and many electrophilic functional groups. google.com

Transition Metal-Catalyzed Borylation of Aryl Halides and Pseudohalides (Miyaura Borylation)

The Miyaura borylation reaction is a powerful and widely used palladium-catalyzed cross-coupling method for synthesizing boronic esters from aryl halides or pseudohalides (like triflates). alfa-chemistry.comwikipedia.org This reaction offers significantly better functional group tolerance compared to the classical organometallic routes. organic-chemistry.org

The reaction typically involves an aryl halide, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), a palladium catalyst with a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgalfa-chemistry.com The choice of a weak base, like potassium acetate (B1210297) (KOAc), is crucial to prevent the subsequent Suzuki coupling of the boronic ester product with the starting aryl halide. organic-chemistry.org

The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center, displacing the halide and forming an arylpalladium(II) boryl complex.

Reductive Elimination: This intermediate undergoes reductive elimination to yield the arylboronic ester (Ar-Bpin) and regenerate the Pd(0) catalyst. alfa-chemistry.com

Recent improvements to this methodology have focused on developing more active catalysts and milder reaction conditions, sometimes achieving high yields at or near room temperature. acs.orgresearchgate.net

Direct Aromatic C-H Borylation Strategies

Direct C-H borylation has emerged as a highly atom-economical strategy, as it circumvents the need for pre-functionalized aryl halides. tsijournals.com This approach involves the direct conversion of an aromatic C-H bond into a C-B bond, typically catalyzed by transition metals like iridium or rhodium. umich.edunih.govresearchgate.net

Iridium-catalyzed borylation, pioneered by Hartwig and others, is particularly effective. sigmaaldrich.comcore.ac.uk These reactions commonly use a catalyst generated from an iridium precursor, such as [Ir(OMe)(COD)]₂, and a bipyridine-based ligand. mdpi.com The regioselectivity of these reactions is often governed by steric factors, with borylation occurring at the least hindered C-H position. umich.edusigmaaldrich.com This steric directivity provides a complementary approach to traditional electrophilic aromatic substitution. One-pot procedures have been developed where the arene is first borylated and then converted to the boronic acid or a trifluoroborate salt. organic-chemistry.org

Rhodium-based catalysts have also been developed for C-H borylation, including systems that can be activated by visible light, allowing for reactions to proceed at room temperature. nih.govrsc.orgrsc.org

Metal-Free Borylation Routes: Diazotization and Photoinduced Processes

To reduce costs and avoid potential heavy metal contamination in products, several metal-free borylation methods have been developed. tsijournals.com

One established method is the Sandmeyer-type borylation, which involves the diazotization of an arylamine to form a diazonium salt. orgsyn.org This reactive intermediate can then be reacted with a diboron reagent to produce the corresponding arylboronic ester. researchgate.net

More recently, photoinduced borylation reactions have gained prominence. nih.govrsc.org These methods often utilize visible light to promote the borylation of aryl halides under mild, metal-free conditions. rsc.orgdigitellinc.com The mechanism frequently involves the formation of an electron-donor-acceptor (EDA) complex, which, upon photoexcitation, facilitates a single-electron transfer to the aryl halide, generating an aryl radical. nih.gov This radical is then trapped by a diboron reagent to form the product. nih.gov These photochemical methods are attractive for their operational simplicity and high functional group tolerance. tsijournals.comnih.gov

Specific Synthetic Pathways to (2-Bromo-5-(tert-butyl)phenyl)boronic acid

While the general methods described above are applicable, the synthesis of a specific, highly substituted compound like this compound often requires a tailored approach.

Halogen-Lithium Exchange and Subsequent Borylation

A highly effective and regioselective method for preparing this compound is through a halogen-lithium exchange reaction followed by quenching with a borate ester. This approach is particularly well-suited for aryl bromides. ias.ac.in

The synthesis proceeds as follows:

Starting Material: The synthesis begins with 1,3-dibromo-4-(tert-butyl)benzene.

Regioselective Halogen-Lithium Exchange: The starting material is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (typically -78 °C). An alkyllithium reagent, such as n-butyllithium, is added slowly. The exchange occurs preferentially at the bromine atom positioned between the two substituents (the C-3 position) due to steric hindrance from the bulky tert-butyl group at the adjacent C-4 position and the other bromine at the C-1 position. This results in the formation of the specific aryllithium intermediate, (2-bromo-5-(tert-butyl)phenyl)lithium. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu

Borylation: The generated aryllithium species is then immediately treated with a trialkyl borate, such as triisopropyl borate, at the same low temperature. The nucleophilic aryllithium attacks the electrophilic boron atom.

Hydrolysis: The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl) to produce the final product, this compound.

This method provides excellent control over the regiochemistry, which is crucial for synthesizing complex, multi-substituted aromatic compounds.

Table 2: Key Steps in the Synthesis of this compound
StepDescriptionKey ReagentsTypical Conditions
1Halogen-Lithium Exchange1,3-dibromo-4-(tert-butyl)benzene, n-ButyllithiumAnhydrous THF, -78 °C
2Borylation (Electrophilic Quench)Triisopropyl borate-78 °C
3HydrolysisAqueous Acid (e.g., HCl)Warm to room temperature, then add acid

Palladium-Catalyzed Borylation of Corresponding Bromo(tert-butyl)phenyl Halides

A primary route to arylboronic acids involves the palladium-catalyzed cross-coupling reaction of aryl halides with a diboron reagent, commonly known as the Miyaura borylation. organic-chemistry.org This method is widely applied due to its tolerance of various functional groups and its generally mild reaction conditions. nih.govupenn.edu For the synthesis of this compound, the logical starting material would be a 1,2-dihalo-4-(tert-butyl)benzene derivative, which undergoes selective borylation.

The reaction typically utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source. A palladium catalyst, often complexed with a phosphine ligand, facilitates the catalytic cycle. A common catalyst system is PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)). nih.gov The reaction is carried out in the presence of a weak base, such as potassium acetate (KOAc), to promote the transmetalation step. nih.gov The initial product is a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

One of the challenges in this synthesis is the potential for side reactions, particularly the Suzuki cross-coupling, where the newly formed boronate ester reacts with the starting aryl halide, leading to the formation of biaryl impurities. nih.gov Careful control of reaction conditions is necessary to minimize such byproducts.

Table 1: Representative Conditions for Palladium-Catalyzed Borylation

Parameter Condition Purpose
Aryl Halide 1,2-dihalo-4-(tert-butyl)benzene Substrate providing the aryl scaffold
Boron Reagent Bis(pinacolato)diboron (B₂pin₂) Source of the boronate group
Catalyst PdCl₂(dppf) Facilitates oxidative addition and reductive elimination
Base Potassium Acetate (KOAc) Promotes transmetalation in the catalytic cycle
Solvent Anhydrous DMSO or Dioxane Dissolves reactants and facilitates the reaction

| Temperature | 80-100 °C | Provides energy to overcome activation barriers |

This table represents typical conditions for Miyaura borylation reactions and is illustrative for the synthesis of the target compound.

Regioselective Bromination of Substituted Phenylboronic Acid Precursors

An alternative synthetic strategy involves the regioselective bromination of a pre-existing arylboronic acid. In this approach, the starting material would be (5-(tert-butyl)phenyl)boronic acid. The challenge lies in directing the bromine atom specifically to the ortho-position relative to the boronic acid group.

The boronic acid functional group can act as a directing group in electrophilic aromatic substitution. Studies have shown that the pinacol (B44631) boronate group can be a weakly activating, ortho- and para-directing group. researchgate.net However, the bulky tert-butyl group is a strong ortho- and para-director. Therefore, the regiochemical outcome of the bromination depends on the interplay between these two substituents. In the case of (5-(tert-butyl)phenyl)boronic acid, the positions ortho to the boronic acid are also ortho and meta to the tert-butyl group. The position ortho to the boronic acid and ortho to the tert-butyl group (C2 position) is sterically hindered but electronically activated by both groups.

N-Bromosuccinimide (NBS) is a common and effective reagent for the mild bromination of arylboronic acids. gu.semdpi.com The reaction can be performed under various conditions, often in a solvent like acetonitrile. mdpi.com In some cases, a silver(I) mediator can be used to facilitate regioselective electrophilic halogenation. researchgate.net

Table 2: Factors Influencing Regioselective Bromination of Arylboronic Acids

Factor Influence on Regioselectivity Example Reagent/Condition
Directing Groups The boronic acid and tert-butyl groups direct the incoming electrophile. Boronic acid (ortho-directing), tert-Butyl (ortho-, para-directing)
Brominating Agent The reactivity and selectivity of the agent affect the outcome. N-Bromosuccinimide (NBS) for mild bromination gu.semdpi.com
Catalyst/Mediator Can enhance selectivity by forming a specific reactive intermediate. Silver(I) salts researchgate.net

| Solvent | Can influence the reactivity of the electrophile and stabilize intermediates. | Acetonitrile, Dichloromethane mdpi.com |

This table outlines key factors and is not based on a specific reported synthesis of the title compound.

Challenges and Optimization in the Synthesis of Sterically Hindered Arylboronic Acids

The synthesis of arylboronic acids bearing bulky substituents, such as a tert-butyl group ortho to the boronic acid, presents significant challenges that require careful optimization of reaction conditions to achieve acceptable yields and selectivity. researchgate.net

Influence of the tert-Butyl Group on Reaction Selectivity and Yield

The tert-butyl group exerts a powerful steric influence on adjacent reaction centers. nih.govrsc.org This steric hindrance can impede the approach of reagents, slowing down reaction rates and potentially lowering yields. In the palladium-catalyzed borylation of a 1-bromo-2-halo-4-(tert-butyl)benzene, the catalyst's bulky ligand sphere must be able to approach the carbon-halogen bond. Extreme steric hindrance can preclude the reaction entirely. researchgate.net

Furthermore, the tert-butyl group's electron-donating nature activates the aromatic ring towards electrophilic substitution, but its size directs incoming groups away from the adjacent ortho positions. This steric directing effect can be exploited to enhance regioselectivity, but it can also compete with the electronic directing effects of other substituents, complicating the prediction of reaction outcomes. For instance, during the bromination of (5-(tert-butyl)phenyl)boronic acid, the tert-butyl group sterically disfavors substitution at the C4 and C6 positions, which could help favor the desired substitution at the C2 position.

Control of Regioselectivity in Bromination and Borylation Steps

Achieving high regioselectivity is a critical challenge in the synthesis of this compound.

In Borylation: When starting from a di-substituted precursor like 1-bromo-4-(tert-butyl)benzene that needs to be further functionalized (e.g., via ortho-lithiation followed by borylation), controlling the position of borylation is key. Directed ortho-metalation (DoM) strategies can be employed, where a directing group on the ring guides a strong base to deprotonate a specific ortho-position, which is then trapped by a boron electrophile. However, the presence of the bromo- and tert-butyl groups makes this a complex scenario. In the more common Miyaura borylation of a dihalide, selectivity often arises from the different reactivity of the two carbon-halogen bonds, though this can be difficult to control with two bromine atoms.

In Bromination: When brominating (5-(tert-butyl)phenyl)boronic acid, the final position of the bromine atom is determined by the combined directing effects of the existing substituents. The boronic acid group directs ortho, while the tert-butyl group directs ortho and para. The desired product requires bromination at the C2 position, which is ortho to the boronic acid and ortho to the tert-butyl group. While this position is electronically activated, it is also the most sterically hindered. Optimizing the reaction conditions—such as temperature, solvent, and the choice of brominating agent (e.g., NBS vs. Br₂)—is essential to favor the formation of the desired kinetic or thermodynamic product and overcome the steric barrier without sacrificing yield. mdpi.com

Reactivity and Transformational Chemistry of 2 Bromo 5 Tert Butyl Phenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The primary application of (2-bromo-5-(tert-butyl)phenyl)boronic acid in synthetic chemistry is its participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura coupling being the most prominent transformation for this class of compounds.

Suzuki-Miyaura Cross-Coupling with Diverse Coupling Partners

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. nih.gov For this compound, the boronic acid group is the reactive partner, coupling with a wide array of sp²- and sp³-hybridized organic halides and triflates. The steric hindrance imposed by the ortho-bromo and meta-tert-butyl groups makes this substrate particularly challenging, often requiring specialized catalytic systems to achieve high efficiency. wikipedia.orgwikipedia.org

The reaction facilitates the synthesis of sterically hindered biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. acs.orgscispace.com Diverse coupling partners, including aryl bromides, chlorides, iodides, and triflates bearing either electron-donating or electron-withdrawing groups, can be successfully employed. tcichemicals.comresearchgate.net Furthermore, the scope extends to vinyl halides, heteroaryl halides, and even some alkyl halides under specific conditions. researchgate.netwikipedia.orgresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps, as illustrated in the context of this compound coupling with an aryl halide (Ar-X):

Oxidative Addition : The cycle begins with the oxidative addition of the organohalide (Ar-X) to a coordinatively unsaturated Pd(0) species. This step, often rate-determining, forms a Pd(II) intermediate (Ar-Pd-X). thieme-connect.com The reactivity of the halide follows the general trend I > OTf > Br >> Cl. organic-chemistry.org

Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base converts the neutral boronic acid into a more nucleophilic boronate species [Ar'B(OH)₃]⁻. harvard.edu This boronate then reacts with the Pd(II) complex. Mechanistic studies suggest two primary pathways for transmetalation: the "boronate pathway," where the activated boronate reacts with the Ar-Pd-X complex, and the "oxo-palladium pathway," where the base first forms a palladium-hydroxo complex (Ar-Pd-OH) that then reacts with the neutral boronic acid. sci-hub.senih.govnih.gov The latter is often favored for boronic acids. nih.govresearchgate.net Due to the steric hindrance of this compound, this step can be sluggish and requires carefully optimized conditions. organic-chemistry.orgorganic-chemistry.org

Reductive Elimination : The final step involves the formation of the new C-C bond, yielding the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov This step typically proceeds with retention of stereochemistry from a cis-diorganopalladium(II) complex. thieme-connect.com

The successful coupling of sterically hindered substrates like this compound is highly dependent on the choice of catalyst system, particularly the ligand coordinated to the palladium center. The ligand's role is to stabilize the palladium species, promote the oxidative addition, and facilitate the typically difficult transmetalation and reductive elimination steps involving bulky substrates. nih.gov

For sterically demanding couplings, ligands that are both bulky and electron-rich have proven most effective. These properties promote the formation of monoligated, highly reactive Pd(0) species and accelerate the rate-limiting steps of the catalytic cycle.

Key classes of ligands and catalyst systems include:

Bulky Trialkylphosphines : Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are highly effective. researchgate.net Their large cone angles and strong electron-donating ability facilitate the oxidative addition of even unreactive aryl chlorides and promote the reductive elimination of hindered biaryls.

Biarylphosphines (Buchwald Ligands) : A range of highly effective ligands developed by the Buchwald group, such as SPhos and XPhos, are particularly adept at promoting couplings of hindered substrates under mild conditions. They possess both steric bulk and electronic richness necessary for high catalytic turnover.

N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors and often possess significant steric bulk, making them excellent ligands for challenging Suzuki-Miyaura reactions. wikipedia.org They form robust palladium complexes that exhibit high thermal stability and catalytic activity, even at low catalyst loadings. wikipedia.org

Specialized Catalyst Systems : For extremely hindered couplings, such as the formation of tetra-ortho-substituted biaryls, specialized catalysts like Pd/BI-DIME have been developed. wikipedia.org

Below is a table summarizing catalyst systems often employed for Suzuki-Miyaura reactions involving sterically hindered substrates.

Catalyst/PrecursorLigandTypical BaseSolventKey Features
Pd₂(dba)₃ or Pd(OAc)₂P(t-Bu)₃K₃PO₄, Cs₂CO₃Dioxane, TolueneEffective for hindered aryl chlorides and bromides. researchgate.net
Pd(OAc)₂SPhos, XPhosK₃PO₄Dioxane, 2-MeTHFBroad scope, mild conditions, high yields for hindered substrates.
[Pd(cinnamyl)Cl]₂Acenaphthoimidazolylidene (NHC)t-BuOKDioxaneHighly efficient for di-, tri-, and tetra-ortho-substituted biaryls. wikipedia.org
Pd(OAc)₂BI-DIMEK₃PO₄TolueneSpecifically designed for extremely hindered couplings. wikipedia.org

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance. When using this compound as the nucleophilic partner, a wide variety of electrophilic partners can be employed. The reaction is compatible with substrates containing functional groups such as esters, ketones, nitriles, ethers, and amides. researchgate.net Even sensitive groups like unprotected amines (-NH₂) and hydroxyls (-OH) can be tolerated with the appropriate choice of base and reaction conditions. wikipedia.orgscispace.com

The reactivity of the electrophilic partner generally decreases in the order: R-I > R-OTf > R-Br >> R-Cl. thieme-connect.comorganic-chemistry.org While aryl iodides and bromides are common substrates, modern catalyst systems have made the coupling of more economical but less reactive aryl chlorides routine. researchgate.net

The scope of compatible coupling partners includes:

Aryl Halides/Triflates : A vast range of substituted aromatic and heteroaromatic halides can be coupled. scispace.comtcichemicals.comresearchgate.net

Vinyl Halides : Coupling proceeds with retention of the double bond stereochemistry. organic-chemistry.org

Alkenyl and Heteroaromatic Boronic Esters : Can be coupled with the C-Br bond of the title compound if the boronic acid is first protected. scispace.com

Benzyl and Alkyl Halides : sp³-sp² couplings are more challenging but achievable with specialized catalyst systems.

A key feature of this compound is its potential for chemoselective reactions. The molecule possesses two distinct functional groups that can participate in cross-coupling reactions: the C-B(OH)₂ bond and the C-Br bond. Under standard Suzuki-Miyaura conditions, the boronic acid group is the active nucleophilic component that couples with an organohalide electrophile. The C-Br bond is typically unreactive under these conditions and remains intact on the product.

This differential reactivity allows for a powerful synthetic strategy:

First Coupling (Suzuki-Miyaura) : The boronic acid moiety is coupled with an organohalide (R¹-X) to form a biaryl product that still contains the bromo substituent.

Second Coupling : The remaining C-Br bond can then be used as a handle for a subsequent cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination) with a different partner (R²-M) to build more complex, trisubstituted aromatic structures.

This sequential, site-selective functionalization is a highly valuable tool for the controlled synthesis of polysubstituted molecules from a single starting material. thieme-connect.com

Other Metal-Catalyzed Carbon-Carbon Bond Formations

While the Suzuki-Miyaura reaction is the primary transformation for the boronic acid moiety, the bifunctional nature of this compound allows its participation in other important metal-catalyzed reactions.

Chan-Lam Coupling : The boronic acid group can undergo copper-catalyzed Chan-Lam coupling with amines, amides, alcohols, or phenols to form C-N or C-O bonds, respectively. wikipedia.orgorganic-chemistry.org This reaction provides a complementary method to the palladium-catalyzed Buchwald-Hartwig amination for creating aryl-amine and aryl-ether linkages, often under milder, aerobic conditions. organic-chemistry.org The C-Br bond would likely remain untouched under these conditions, again allowing for sequential functionalization.

Sonogashira Coupling : The C-Br bond of this compound is a suitable electrophilic partner for the Sonogashira reaction. This palladium/copper co-catalyzed reaction couples aryl halides with terminal alkynes to form aryl-alkyne structures. organic-chemistry.orgnih.gov It is possible to perform a Sonogashira coupling on the C-Br bond while leaving the boronic acid group (or a protected boronate ester version) intact for a subsequent Suzuki-Miyaura reaction. nih.gov

Stille Coupling : The C-Br bond can also participate in the Stille coupling, which pairs an organohalide with an organostannane (organotin) reagent under palladium catalysis. wikipedia.org This reaction offers another pathway for C-C bond formation, although the toxicity of tin reagents has made the Suzuki-Miyaura reaction a more popular alternative. researchgate.net

The table below outlines the potential reactivity of the two functional sites in different cross-coupling reactions.

Reaction TypeReactive Site on SubstrateCoupling PartnerBond Formed
Suzuki-Miyaura-B(OH)₂Organohalide (R-X)C-C
Chan-Lam-B(OH)₂Amine (R₂NH) or Alcohol (ROH)C-N or C-O
Sonogashira-BrTerminal Alkyne (R-C≡CH)C-C (sp²-sp)
Stille-BrOrganostannane (R-SnR'₃)C-C

Cross-Coupling Reactions Involving the Bromine Substituent for Diverse Arylation or Heteroarylation

The bromine atom attached to the phenyl ring of this compound serves as a valuable handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of aryl and heteroaryl groups.

One of the most prominent applications is the Suzuki-Miyaura coupling . In this reaction, the bromine atom can be coupled with various aryl or heteroaryl boronic acids or their derivatives in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org The reactivity of the halide in Suzuki coupling generally follows the trend I > OTf > Br >> Cl. wikipedia.org This selectivity allows for the preferential reaction at the bromine site while the boronic acid group remains available for subsequent transformations.

The Heck reaction provides another avenue for functionalization at the bromine position. This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The process typically proceeds through an oxidative addition, migratory insertion of the alkene, and a β-hydride elimination step. wikipedia.org This method is particularly useful for introducing vinyl groups or creating more complex unsaturated systems.

Furthermore, the Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes, which are important precursors in many organic syntheses. nih.gov The reactivity of the halide in this coupling also follows the order I > Br > Cl > OTf. wikipedia.org

These cross-coupling reactions highlight the utility of the bromine substituent in this compound as a key reactive site for constructing diverse biaryl and vinylarene structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Table 1: Overview of Cross-Coupling Reactions at the Bromine Site

ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidPalladium catalyst + BaseC-C (Aryl-Aryl)
Heck ReactionAlkenePalladium catalyst + BaseC-C (Aryl-Vinyl)
Sonogashira CouplingTerminal AlkynePalladium catalyst + Copper(I) co-catalyst + BaseC-C (Aryl-Alkynyl)

Derivatization of the Boronic Acid Moiety

The boronic acid group in this compound is a versatile functional handle that can be readily converted into other organoboron derivatives. These transformations are often performed to modulate the compound's stability, handling characteristics, and reactivity in subsequent chemical reactions, particularly in metal-catalyzed cross-coupling. Key derivatives include boronate esters, boroxines, and organotrifluoroborates, each offering distinct advantages for specific synthetic applications.

Formation of Boronate Esters (e.g., Pinacol (B44631) Esters) and Their Influence on Reactivity

Boronic acids are frequently converted into boronate esters to enhance their stability and facilitate purification. rsc.org The most common of these are the pinacol esters, which are valued for their high crystallinity and stability towards air and moisture compared to the parent boronic acids. frontierspecialtychemicals.com

The synthesis of the pinacol ester of this compound, namely 2-(2-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is typically achieved through a condensation reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). This esterification is an equilibrium process that is driven to completion by the removal of water, often by using a dehydrating agent such as anhydrous magnesium sulfate (B86663) or through azeotropic distillation. orgsyn.org

Table 1: Synthesis of 2-(2-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reactants Reagents/Conditions Product
This compound, Pinacol Anhydrous MgSO₄, Dichloromethane, Room Temperature, 16h 2-(2-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The conversion to a pinacol ester significantly influences the compound's reactivity profile. While boronic acids can be prone to side reactions such as protodeboronation or trimerization to form boroxines, pinacol esters are generally more robust and less susceptible to these pathways. frontierspecialtychemicals.com This enhanced stability makes them ideal substrates for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. fluorochem.co.uk

Synthesis of Boroxines and Organotrifluoroborates for Enhanced Stability or Reactivity

Beyond boronate esters, other derivatives such as boroxines and organotrifluoroborates offer alternative means to modify the properties of this compound.

Boroxines

Boroxines are six-membered, non-aromatic rings composed of alternating boron and oxygen atoms, formally the cyclic anhydride (B1165640) trimers of boronic acids. clockss.org The formation of a boroxine (B1236090) from this compound is a dehydration process, which can occur upon heating or storage of the boronic acid in a non-aqueous environment. clockss.org This transformation is reversible, and the equilibrium between the boronic acid and the boroxine is dictated by the concentration of water in the system. clockss.orgresearchgate.net

Table 2: Boroxine Formation from this compound

Reactant Conditions Product
3 eq. This compound Dehydration (e.g., heating under vacuum) 2,4,6-Tris(2-bromo-5-(tert-butyl)phenyl)boroxine

The presence of an electron-donating group, such as the tert-butyl group on the phenyl ring, generally supports the formation and stability of the corresponding arylboroxine. clockss.org Boroxines can serve as effective substitutes for boronic acids in Suzuki-Miyaura coupling reactions. clockss.org In some cases, they may offer advantages in terms of stability and handling, as they exist as well-defined single substances, whereas boronic acids can exist in equilibrium with varying amounts of their boroxine anhydride.

Organotrifluoroborates

Potassium organotrifluoroborates are another class of highly stable organoboron derivatives. They are typically prepared by treating a boronic acid or a boronate ester with potassium hydrogen fluoride (B91410) (KHF₂). This reaction converts the boronic acid moiety into a stable, tetracoordinate anionic borate (B1201080) salt.

The synthesis of potassium (2-bromo-5-(tert-butyl)phenyl)trifluoroborate would proceed as follows:

Table 3: Synthesis of Potassium (2-bromo-5-(tert-butyl)phenyl)trifluoroborate

Reactant Reagents/Conditions Product

Organotrifluoroborates are valued for their exceptional stability. They are typically crystalline, air-stable solids that are inert to many conditions that would degrade the corresponding boronic acids, including chromatography on silica (B1680970) gel. Despite their stability, they are highly competent nucleophiles in palladium-catalyzed cross-coupling reactions. Their reactivity is unmasked under the reaction conditions, often requiring a base to facilitate the transmetalation step. This combination of high stability for storage and handling, coupled with controlled reactivity, makes organotrifluoroborates attractive alternatives to boronic acids in complex molecule synthesis. fluorochem.co.uk

Advanced Applications in Academic Research

Rational Design of Multifunctional Building Blocks in Complex Molecule Assembly

The compound's dual reactivity is particularly advantageous in the construction of large, complex aromatic systems. The differential reactivity of the C-Br bond and the C-B(OH)2 bond in palladium-catalyzed cross-coupling reactions enables chemists to introduce different substituents in a stepwise manner.

The presence of both a boronic acid and a bromine atom on the same aromatic ring allows for programmed, sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling. Typically, the carbon-bromine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-boron bond is towards transmetalation under certain conditions. This reactivity difference can be exploited to first engage the bromine atom in a coupling reaction, leaving the boronic acid group intact for a subsequent transformation.

This strategy is a powerful tool for the synthesis of unsymmetrical biaryl and polyaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. For instance, (2-Bromo-5-(tert-butyl)phenyl)boronic acid can first be coupled with an arylboronic acid via its bromo group. The resulting substituted phenylboronic acid can then be subjected to a second Suzuki-Miyaura coupling with a different aryl halide, yielding a complex terphenyl system. The bulky tert-butyl group can influence the conformation of the final product by restricting rotation around the newly formed biaryl bonds.

Reaction Step Reactants Catalyst/Conditions Intermediate/Product
Step 1: First Coupling This compound + Arylboronic Acid 1Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3)(Aryl-substituted-5-(tert-butyl)phenyl)boronic acid
Step 2: Second Coupling Intermediate from Step 1 + Aryl Halide 2Pd catalyst, BaseUnsymmetrical Terphenyl Product

This table illustrates a generalized two-step sequential cross-coupling strategy.

The ability to selectively address either the bromo or the boronic acid group makes this compound an excellent common precursor for divergent synthesis. From this single starting material, a variety of structurally diverse molecules can be accessed by altering the reaction sequence and coupling partners. This approach is highly efficient in generating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery or for screening for desired properties in materials science.

For example, reacting the boronic acid moiety first, perhaps through a Chan-Lam coupling with an amine or alcohol, would yield a product that could then undergo a subsequent Suzuki, Heck, or Sonogashira reaction at the bromine position. This divergent capability streamlines the synthesis of complex molecular architectures.

Contributions to Materials Science Research

The structural motifs accessible from this compound are highly relevant to the field of materials science, particularly in the development of organic electronics and porous polymers.

Polycyclic aromatic hydrocarbons and conjugated polymers are the cornerstones of organic electronics. The step-wise construction of extended π-conjugated systems using building blocks like this compound is a key synthetic strategy. The tert-butyl group is often incorporated to enhance the solubility and processability of the final materials, preventing aggregation and improving film-forming properties, which are crucial for device fabrication. Materials derived from this precursor could find applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Boronic acids are key monomers in the synthesis of boronate ester-linked COFs. While direct use of a monofunctional boronic acid like the title compound would act as a capping agent or defect modulator in COF synthesis, its derivatives are highly valuable. For instance, converting the bromo-functionalized precursor into a di- or tri-functional linker through further cross-coupling reactions would yield a custom-designed building block for novel COF structures. The tert-butyl groups would project into the pores of the resulting framework, modifying the pore environment and influencing its properties for applications in gas storage, separation, and catalysis. Similarly, this compound can be used to synthesize amorphous Porous Polymer Networks with tunable properties.

Development of Chemical Probes and Sensing Platforms

Boronic acids are well-known for their ability to reversibly bind with diols, a property that has been extensively used in the design of chemical sensors for saccharides and other biologically important molecules. The boronic acid moiety in this compound can serve as the recognition site for a chemical probe. The bromo-substituent provides a convenient handle for attaching a signaling unit, such as a fluorophore.

Catalysis and Catalyst Design

The dual functionality of an aryl bromide and a boronic acid makes this compound a precursor for the synthesis of specialized ligands for transition metal catalysis.

Phosphine (B1218219) ligands are crucial in transition metal catalysis, tuning the electronic and steric properties of the metal center to control reactivity and selectivity. rsc.org Aryl bromides are common starting materials for the synthesis of triarylphosphine ligands.

This compound can be envisioned as a precursor to bulky, electron-rich phosphine ligands, such as those developed by Buchwald. The synthesis would typically involve the conversion of the aryl bromide to a phosphine via reaction with a phosphinating agent. The bulky tert-butyl group is a desirable feature in many modern phosphine ligands, as it can promote reductive elimination, a key step in many catalytic cycles. researchgate.net

The boronic acid functionality offers a handle for further modification. For example, it could be used in a subsequent Suzuki-Miyaura coupling to introduce another aryl group, leading to the formation of more complex biaryl phosphine ligands.

Boronic esters are valuable intermediates in asymmetric synthesis, allowing for the stereocontrolled formation of C-C and C-X bonds. acs.orgresearchgate.net Chiral boronic esters can be prepared and subsequently elaborated with high stereofidelity.

While specific applications of this compound in asymmetric synthesis are not prominently reported, its structure lends itself to several potential strategies. For instance, it could be converted into a chiral boronic ester using a chiral diol. This chiral intermediate could then undergo stereospecific transformations. The bulky tert-butyl group could play a role in directing the stereochemical outcome of reactions by influencing the approach of reagents.

Furthermore, the development of catalysts for asymmetric reactions is an active area of research. mdpi.com Ligands derived from this boronic acid, as discussed in the previous section, could be designed to create a chiral environment around a metal center, enabling enantioselective transformations.

Computational and Mechanistic Investigations

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and understanding its mechanism in detail is crucial for optimizing existing processes and developing new catalysts.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. researchgate.netacs.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of this process. uab.cat

These studies investigate the energetics of different proposed pathways, such as the "boronate pathway" and the "oxo-palladium pathway," and the structures of key intermediates and transition states. acs.org The electronic and steric effects of substituents on both the aryl halide and the arylboronic acid can significantly influence the reaction mechanism and kinetics.

Impact of Steric and Electronic Effects of Bromine and tert-Butyl Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical transformations, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are profoundly influenced by the interplay of steric and electronic effects originating from its substituents. The molecule possesses two key features that dictate its behavior: a bulky bromine atom at the ortho-position relative to the boronic acid group, and a sterically demanding tert-butyl group at the para-position.

Steric Effects:

The primary factor governing the reactivity of this compound is steric hindrance. The bromine atom's position directly adjacent to the boronic acid group creates a sterically crowded environment around the reaction center. nih.gov This bulkiness significantly impedes the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center. nih.gov For the reaction to proceed, the palladium complex must be able to approach the boron center, a process that is sterically hindered by the ortho-substituent. rsc.org Consequently, reactions involving ortho-substituted arylboronic acids often proceed slowly and may result in low yields of the desired biaryl product. nih.gov

To overcome this steric challenge, specialized reaction conditions are typically required. Research on sterically demanding Suzuki-Miyaura couplings has shown that the choice of ligand on the palladium catalyst is critical. organic-chemistry.org Catalysts bearing bulky, electron-rich phosphine ligands, such as those from the S-Phos or X-Phos families, or N-heterocyclic carbene (NHC) ligands, are often necessary to facilitate the coupling of sterically hindered substrates. organic-chemistry.org These ligands can promote the formation of a reactive palladium complex that is capable of engaging with the crowded boronic acid. rsc.orgorganic-chemistry.org In some cases, higher reaction temperatures and stronger bases may also be employed to drive the reaction forward. rsc.org

Electronic Effects:

The electronic nature of the substituents also plays a crucial role. The bromine atom is an electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the phenyl ring and increases the Lewis acidity of the boron atom. beilstein-journals.org In contrast, the tert-butyl group at the para-position is generally considered to be a weak electron-donating group (+I) through induction and hyperconjugation. stackexchange.comnih.gov

The table below summarizes the general challenges and considerations for different classes of arylboronic acids in Suzuki-Miyaura coupling, contextualizing the specific difficulties associated with a sterically hindered and electronically complex substrate like this compound.

Arylboronic Acid TypeKey Substituent Feature(s)General Reactivity in Suzuki CouplingCommon ChallengesTypical Mitigation Strategies
Simple/Unhinderede.g., Phenylboronic acidHighHomocoupling, ProtodeboronationStandard Pd catalysts (e.g., Pd(PPh₃)₄), mild base
Electron-Riche.g., 4-Methoxyphenylboronic acidVery HighIncreased rate of protodeboronationCareful control of base and solvent
Electron-Poore.g., 4-Nitrophenylboronic acidModerate to HighSlower transmetalation compared to electron-rich analogsOften proceeds well under standard conditions
Sterically Hindered (ortho-substituted) e.g., this compound Low to Moderate Slow transmetalation, low yields Bulky phosphine ligands (e.g., XPhos), NHC ligands, stronger base, higher temperature organic-chemistry.orgresearchgate.net

Emerging Research Directions and Future Perspectives in Boronic Acid Chemistry

The field of boronic acid chemistry is undergoing a significant expansion, moving far beyond its traditional role as a reagent in cross-coupling reactions. The unique electronic properties of the boron atom are being exploited in novel applications, positioning functionalized boronic acids like this compound as key components for future technologies in catalysis, materials science, and medicine. rsc.orgnih.gov

A significant emerging area is Boronic Acid Catalysis (BAC) . rsc.org In this paradigm, boronic acids are not consumed as reagents but function as recyclable catalysts. They act as transient Lewis acids to activate hydroxyl groups in molecules like carboxylic acids and alcohols, enabling direct transformations under mild conditions. rsc.org This approach avoids the need for wasteful stoichiometric activating agents and aligns with the principles of green chemistry. rsc.org

In materials science , arylboronic acids are at the forefront of developing stimuli-responsive or "smart" materials. rsc.org Their ability to form reversible covalent bonds with diols is the foundation for creating dynamic systems. rsc.org For instance, boronic acid-functionalized polymers are used to construct self-healing hydrogels that can repair themselves after damage. rsc.org These materials can also be designed to respond to specific triggers, such as changes in pH or the presence of sugars (like glucose) or reactive oxygen species (ROS), making them highly valuable for applications in drug delivery and diagnostics. rsc.orgresearchgate.net

The utility of boronic acids in medicinal chemistry and drug discovery continues to grow rapidly. mdpi.comnih.gov The boron atom's empty p-orbital allows it to form stable, yet reversible, covalent complexes with nucleophilic residues (like serine or threonine) in the active sites of enzymes. acs.org This property was famously harnessed in the development of the FDA-approved proteasome inhibitor Bortezomib (Velcade). nih.govnih.gov Following this success, several other boron-containing drugs have been approved, and many more are in clinical trials for a range of diseases, including cancers and bacterial infections. mdpi.combohrium.com Future research is focused on designing highly selective boronic acid-based inhibitors and developing novel boron-based pharmacophores, such as benzoxaboroles, which offer different stability and solubility profiles. nih.gov

The synthesis of increasingly complex molecules for these advanced applications requires a diverse toolkit of building blocks. Highly functionalized molecules such as this compound are valuable in this context. The presence of the bromine atom provides a handle for subsequent orthogonal functionalization (e.g., another cross-coupling reaction), while the specific steric and electronic profile imparted by the substituents allows for the fine-tuning of a final product's properties, whether it be the binding affinity of a drug, the responsiveness of a sensor, or the catalytic activity of a novel system.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Bromo-5-(tert-butyl)phenyl)boronic acid?

  • Methodological Answer : A key synthesis involves Sonogashira coupling of 1-bromo-4-(tert-butyl)-2-iodobenzene with (triisopropylsilyl)acetylene to form intermediates, followed by Suzuki-Miyaura cross-coupling with aryl boronic acids. For example, ((2-bromo-5-(tert-butyl)phenyl)ethynyl)-triisopropylsilane is synthesized via selective coupling, then converted to iodinated intermediates for subsequent reactions . Purification typically involves column chromatography, and intermediates are characterized using NMR and mass spectrometry.

Q. How can purity and structural integrity be assessed for this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is critical for detecting impurities at ppm levels. Validation parameters per ICH guidelines include limit of detection (LOD), limit of quantification (LOQ), linearity (R² > 0.99), and recovery rates (85–115%). Structural confirmation uses NMR (¹H, ¹³C, ¹¹B) and X-ray crystallography for crystalline derivatives .

Q. What are typical applications in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : This boronic acid acts as a coupling partner in synthesizing biaryl structures. For example, it reacts with halogenated aromatics (e.g., 3-bromonaphthalen-2-yl boronic acid) under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene/ethanol with Na₂CO₃ as base. Reaction optimization includes varying temperatures (80–110°C) and ligand systems (e.g., SPhos) to improve yields .

Advanced Research Questions

Q. How do substituents (tert-butyl, bromo) influence its reactivity in cross-coupling?

  • Methodological Answer : The tert-butyl group introduces steric hindrance, slowing transmetallation steps but improving regioselectivity. Bromo acts as a directing group, stabilizing intermediates via coordination to Pd. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations quantify steric/electronic effects. For example, bulky substituents reduce oxidative addition rates by 30–50% compared to unsubstituted analogs .

Q. What methods evaluate oxidative stability under physiological conditions?

  • Methodological Answer : Oxidation rates are measured using H₂O₂ (1.2 equiv.) in buffered solutions (pH 7.4) and monitored via ¹H NMR. For instance, boronic esters derived from this compound oxidize to phenols, with 50% conversion times ranging from 5–27 minutes. Affinity assays (e.g., alizarin red S competition) rank diol-boronic acid interactions to correlate stability with hydrolysis rates .

Q. How to mitigate mutagenicity risks of boronic acid impurities in drug development?

  • Methodological Answer : Computational tools (e.g., Derek Nexus) identify mutagenicity alerts via structural analysis. Impurities like carboxy/methyl phenyl boronic acids are controlled to <1 ppm using LC-MS/MS. Method validation includes spike/recovery experiments in API matrices and robustness testing (e.g., ±10% organic modifier variation) .

Q. How does steric hindrance affect reaction optimization in nanographene synthesis?

  • Methodological Answer : In azulene-embedded nanographene synthesis, steric effects from tert-butyl groups necessitate low-temperature (0°C) cyclodehydrogenation with DDQ/CF₃SO₃H. Reaction progress is tracked via UV-Vis and MALDI-TOF. Steric maps (e.g., using A-value calculations) guide solvent selection (e.g., dichloromethane vs. toluene) to balance solubility and reactivity .

Q. What computational methods predict mutagenicity of boronic acid derivatives?

  • Methodological Answer : Hybrid QSAR models (e.g., TOPKAT, LeadScope) evaluate Ames test positivity. Molecular docking identifies interactions with bacterial enzymes (e.g., nitroreductases). For example, trifluoromethyl groups reduce mutagenic potential by destabilizing intercalation with DNA, validated via in silico ADMET profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.